3-Chloropyridazine hydrochloride
Overview
Description
3-Chloropyridazine hydrochloride is a chemical compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
The specific targets of 3-Chloropyridazine hydrochloride in biological systems are currently unknown .
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Pyridazine derivatives have been cited as significant biologically active pharmacophores in the field of medicinal chemistry .
Biochemical Analysis
Biochemical Properties
These interactions often involve the nitrogen atoms in the pyridazine ring, which can form hydrogen bonds with other molecules
Cellular Effects
Pyridazine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dichloropyridazine with ammoniacal liquor in acetonitrile at elevated temperatures (around 120°C) for several hours . The reaction mixture is then processed to isolate the desired product through recrystallization and chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenols in the presence of a base to form 3-phenoxypyridazines.
Cycloaddition Reactions: It participates in [3 + n] cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Phenols, bases (e.g., sodium hydroxide), and solvents like ethanol.
Cycloaddition Reactions: Multiple bond dipolarophiles and three-atom component systems (TACS).
Major Products:
Substitution Reactions: 3-phenoxypyridazines.
Cycloaddition Reactions:
Scientific Research Applications
3-Chloropyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Medicine: It is explored for its potential as an antiviral agent and in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but different functional groups.
Pyridazinone: A derivative with an oxygen atom at the third position, exhibiting diverse pharmacological activities.
Uniqueness: 3-Chloropyridazine hydrochloride stands out due to its specific chlorine substitution, which imparts unique reactivity and biological properties. Its ability to undergo various chemical transformations and form bioactive derivatives makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-chloropyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOESFHQDZAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672340 | |
Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856847-77-3 | |
Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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